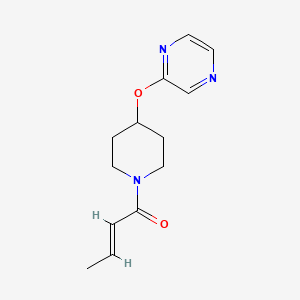

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-3-13(17)16-8-4-11(5-9-16)18-12-10-14-6-7-15-12/h2-3,6-7,10-11H,4-5,8-9H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWWQHUPZLOMII-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:

Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate halogenated alcohol under basic conditions.

Attachment to the piperidine ring: The pyrazin-2-yloxy group is then attached to a piperidine ring through nucleophilic substitution.

Formation of the enone group: The final step involves the formation of the enone group through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The enone group can be reduced to form alcohols or alkanes.

Substitution: The pyrazin-2-yloxy and piperidine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a candidate for drug development, particularly for its potential biological activities.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrazin-2-yloxy and piperidine rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

(a) Compound 16: 4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one

- Key Differences: Substituents: Replaces the pyrazin-2-yloxy group with a 4-(trifluoromethyl)phenyl ring at the piperidine 4-position and a thiophen-2-yl group in the butanone chain. Saturation: Features a saturated butan-1-one chain instead of the conjugated enone system.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene may influence π-π stacking interactions. The saturated chain reduces electrophilicity compared to the α,β-unsaturated system in the target compound .

(b) (E)-1-[4-[(Z)-But-2-enoyl]piperazin-1-yl]but-2-en-1-one (CAS 20087-88-1)

- Key Differences: Core Structure: Uses a piperazine ring instead of piperidine, introducing an additional nitrogen atom. Stereochemistry: Contains both (E)- and (Z)-configured enone groups, creating a dienone system.

- Physicochemical Properties :

Pyrazine- and Piperidine-Containing Derivatives in Agrochemicals

(a) 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives

- Functional Role : These compounds are patented as fungicides for crop protection.

- Structural Contrast: The piperidine 4-position is substituted with a thiazolyl-isoxazole hybrid instead of pyrazin-2-yloxy. The ethanone moiety lacks the conjugated enone system.

- Activity : The thiazole and isoxazole rings likely contribute to antifungal activity via target binding or redox modulation .

(b) Pyrazino[1,2-a]pyrimidin-4-one Derivatives

- Substituent Diversity : Includes variations such as 7-(piperidin-4-yl), 7-(1-methylpiperidin-4-yl), and 2-(3,4-dimethoxyphenyl) groups.

- Comparison: The pyrazine ring is fused into a pyrimidinone system, differing from the discrete pyrazin-2-yloxy substituent in the target compound. Such fusion enhances aromaticity and may alter bioavailability .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Electronic Effects : The pyrazin-2-yloxy group in the target compound may act as a hydrogen-bond acceptor, distinguishing it from electron-withdrawing (e.g., CF₃) or aromatic (e.g., thiazole) substituents in analogs.

- Biological Activity : While the fungicidal activity of related piperidine-thiazole derivatives is documented , the target compound’s efficacy remains uncharacterized.

- Synthetic Challenges: The (E)-enone configuration and pyrazine-piperidine linkage may require specialized protocols, such as stereoselective Wittig reactions or protective group strategies.

Biological Activity

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluation, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazine ring , a piperidine ring , and an enone functional group . The synthesis typically involves several key steps:

- Formation of the Pyrazin-2-yloxy Group : This is achieved by reacting pyrazine with a halogenated alcohol under basic conditions.

- Attachment to the Piperidine Ring : The pyrazin-2-yloxy group is attached to a piperidine ring through nucleophilic substitution.

- Formation of the Enone Group : This is accomplished via an aldol condensation reaction between an aldehyde and a ketone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The enone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrazin-2-yloxy and piperidine rings contribute to binding affinity and specificity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of piperazine have shown efficacy against human breast cancer cells, with some compounds demonstrating IC50 values comparable to established treatments like Olaparib .

Serotonin Reuptake Inhibition

Research has also highlighted the potential of related compounds in inhibiting serotonin (5-HT) reuptake, which may have implications for treating depression. One study reported that certain derivatives displayed potent 5-HT reuptake inhibition, indicating that modifications in the structure could enhance pharmacological effects .

Data Table: Biological Activity Comparison

Study on Antitumor Effects

In a recent study focusing on the development of piperazine derivatives, several compounds were synthesized and tested for their antitumor activity against breast cancer cells. The results indicated that certain derivatives exhibited moderate to significant efficacy, with specific structures leading to enhanced bioactivity .

Study on Serotonin Reuptake Inhibition

Another investigation evaluated a series of compounds for their ability to inhibit serotonin reuptake. The most promising compound showed stability in human liver microsomes and favorable pharmacokinetic properties, suggesting its potential as an antidepressant agent .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)but-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a pyrazine derivative with a functionalized piperidine precursor under basic conditions. For example, European Patent methods () highlight the use of 4-(pyrazin-2-yloxy)piperidine as a key intermediate, with but-2-en-1-one introduced via acylation.

- Critical Parameters :

- Catalysts : Use of mild bases (e.g., NaOH, K₂CO₃) in aprotic solvents (e.g., DCM, THF) avoids side reactions.

- Temperature : Optimal yields (70–85%) are achieved at 50–60°C for 6–8 hours .

- Table 1 : Synthesis Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DCM | 50 | 78 | |

| NaOH | THF | 60 | 72 |

Q. How can researchers confirm the stereochemical configuration (E/Z) of the α,β-unsaturated ketone moiety?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant between the α and β protons in -NMR distinguishes E (trans, ) from Z (cis, ) configurations .

- X-Ray Diffraction (XRD) : Single-crystal XRD provides definitive proof, as demonstrated in structurally analogous enones (), where bond angles and torsion angles resolve stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated during synthesis .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the α,β-unsaturated ketone in nucleophilic additions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, LUMO energy maps of similar enones () show high electrophilicity at the β-carbon, aligning with Michael addition reactivity .

- Software Tools : Gaussian or ORCA with B3LYP/6-31G(d) basis sets provide reliable predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the piperidine ring (e.g., chair vs. boat) may cause anomalous NOESY signals. Use variable-temperature NMR to assess ring-flipping kinetics .

- Hybrid Techniques : Combine --HSQC and HMBC to distinguish regioisomeric byproducts, as shown in piperidine derivatives () .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the enone or pyrazine ring oxidation) .

- Table 2 : Stability Under Stress Conditions

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic (pH 2) | Ring-opened piperidine derivatives | Hydrolysis |

| Oxidative | Pyrazine N-oxide | Oxidation |

Q. What are the limitations of using HSI (Hyperspectral Imaging) for real-time monitoring of reactions involving this compound?

- Methodological Answer :

- Sample Complexity : HSI struggles with mixtures containing >10 components due to overlapping spectral signatures. Preprocessing with PCA (Principal Component Analysis) improves resolution but requires validation via GC-MS .

- Temporal Stability : Organic degradation during prolonged experiments (e.g., 9-hour runs) alters the reaction matrix. Implement continuous cooling (4°C) to stabilize samples .

Data Analysis & Validation

Q. How should researchers validate synthetic yields when byproducts are structurally similar (e.g., regioisomers)?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to resolve isomers.

- Mass Spectrometry : High-resolution MS (HRMS) with <5 ppm error confirms molecular formulas, as applied in for a related enone .

Q. What statistical methods address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess factors like purity (>98%, per ), solvent residues, and crystal morphology.

- ANOVA : Compare IC₅₀ values across batches to identify significant outliers (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.